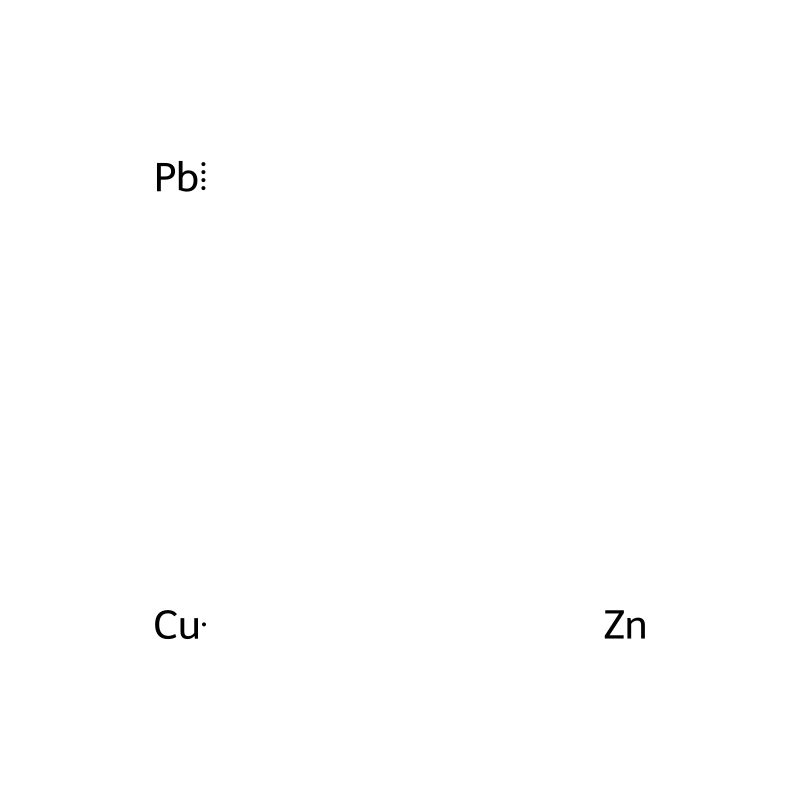Brass

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
SMILES
Canonical SMILES
Brass is a versatile metal alloy primarily composed of copper and zinc, with typical proportions around 66% copper and 34% zinc. This composition can vary, allowing for a range of mechanical and electrical properties tailored to specific applications. Brass is known for its distinctive golden appearance, which can shift to reddish-gold or silvery-white depending on the copper-to-zinc ratio. The alloy is also characterized by its excellent malleability, corrosion resistance, and antibacterial properties, making it suitable for various uses, from decorative items to industrial applications
Brass exhibits a range of chemical behaviors due to its alloying elements. The primary reactions include: The production of brass involves several key steps: Brass is widely used across various industries due to its advantageous properties: Studies on brass interactions have focused on its corrosion behavior in various environments: Brass shares similarities with other metal alloys but has unique characteristics that distinguish it: Brass's ability to combine aesthetic appeal with functional properties makes it particularly valuable across diverse applications compared to these similar compounds .Compound Composition Key Properties Unique Features Bronze Copper + Tin Stronger than brass; less malleable Typically used for sculptures and coins Aluminum Brass Copper + Zinc + Aluminum Lightweight; excellent corrosion resistance Used in marine applications due to enhanced durability Nickel Silver Copper + Nickel + Zinc Silver-like appearance; good corrosion resistance Contains no silver; often used in cutlery Gunmetal Copper + Tin + Zinc High strength; good corrosion resistance Often used for valves and fittings
Dates
Explore Compound Types








